molecular formula C15H14N4O4S B14740570 N-(2-Benzylsulfanylethylideneamino)-2,4-dinitro-aniline CAS No. 6304-97-8

N-(2-Benzylsulfanylethylideneamino)-2,4-dinitro-aniline

Katalognummer: B14740570
CAS-Nummer: 6304-97-8
Molekulargewicht: 346.4 g/mol
InChI-Schlüssel: RGSKENGFZSJEIX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-Benzylsulfanylethylideneamino)-2,4-dinitro-aniline: is a complex organic compound characterized by its unique structure, which includes a benzylsulfanyl group, an ethylideneamino linkage, and a dinitroaniline moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Benzylsulfanylethylideneamino)-2,4-dinitro-aniline typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Benzylsulfanyl Intermediate: This step involves the reaction of benzyl chloride with thiourea to form benzylthiourea.

    Condensation Reaction: The benzylthiourea is then reacted with 2,4-dinitroaniline under specific conditions to form the desired compound.

The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in the efficiency and yield of the synthesis.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction conditions and the use of efficient purification techniques are essential for industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-Benzylsulfanylethylideneamino)-2,4-dinitro-aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups, converting them to amino groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylsulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amino derivatives.

Wissenschaftliche Forschungsanwendungen

N-(2-Benzylsulfanylethylideneamino)-2,4-dinitro-aniline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of N-(2-Benzylsulfanylethylideneamino)-2,4-dinitro-aniline involves its interaction with specific molecular targets. The compound may exert its effects through:

    Binding to Enzymes: It can inhibit or activate enzymes by binding to their active sites.

    Interacting with Receptors: The compound may interact with cellular receptors, modulating signal transduction pathways.

    Altering Cellular Processes: It can affect various cellular processes, such as cell division, apoptosis, and metabolism.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(2-Benzylsulfanylethylideneamino)-2,4-dinitro-phenol
  • N-(2-Benzylsulfanylethylideneamino)-2,4-dinitro-toluene

Uniqueness

N-(2-Benzylsulfanylethylideneamino)-2,4-dinitro-aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

6304-97-8

Molekularformel

C15H14N4O4S

Molekulargewicht

346.4 g/mol

IUPAC-Name

N-(2-benzylsulfanylethylideneamino)-2,4-dinitroaniline

InChI

InChI=1S/C15H14N4O4S/c20-18(21)13-6-7-14(15(10-13)19(22)23)17-16-8-9-24-11-12-4-2-1-3-5-12/h1-8,10,17H,9,11H2

InChI-Schlüssel

RGSKENGFZSJEIX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CSCC=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.